tert-Butyldimethylsilylamine

Vue d'ensemble

Description

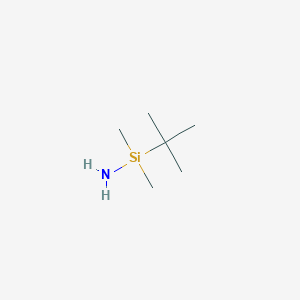

tert-Butyldimethylsilylamine: is an organosilicon compound with the chemical formula C6H17NSi . It is a derivative of silylamine, where the silicon atom is bonded to a tert-butyl group and two methyl groups. This compound is known for its stability and is widely used in organic synthesis, particularly as a silylating agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyldimethylsilylamine can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with dimethylsilylamine in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylamine .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyldimethylsilylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tert-butyldimethylsilyl oxide.

Reduction: It can be reduced to form tert-butyldimethylsilane.

Substitution: It can participate in nucleophilic substitution reactions, where the silylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: tert-Butyldimethylsilyl oxide.

Reduction: tert-Butyldimethylsilane.

Substitution: Various silylated products depending on the nucleophile used.

Applications De Recherche Scientifique

Silylation and Protection of Functional Groups

TBDMS-NH2 is primarily utilized as a silylating reagent for the protection of alcohols, phenols, and carboxylic acids. This application is crucial in organic synthesis where selective functionalization is needed. The process involves the formation of stable silyl ethers that can be easily removed later, allowing for the regeneration of the original functional groups.

Solvent-Free Conditions

Research has demonstrated that TBDMS-NH2 can effectively operate under solvent-free conditions, significantly reducing environmental impact and simplifying purification processes. This method also results in shorter reaction times, enhancing overall efficiency in synthetic protocols .

Catalytic Applications

TBDMS-NH2 has been explored as an ammonia surrogate in C–N coupling reactions, particularly in conjunction with nickel catalysts. This application is significant for the development of new synthetic pathways in organic chemistry.

C–N Coupling Reactions

In these reactions, TBDMS-NH2 acts as a source of ammonia, facilitating the formation of amines from aryl halides and other electrophiles. This approach allows for more straightforward synthesis routes and can be particularly useful in pharmaceutical applications where amine functionalities are prevalent .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of TBDMS-NH2 in various applications:

Mécanisme D'action

The mechanism of action of tert-butyldimethylsilylamine involves the formation of a stable silyl group that can protect functional groups such as hydroxyl, carboxyl, and amino groups. This protection is achieved through the formation of a strong silicon-oxygen or silicon-nitrogen bond. The silyl group can be selectively removed under specific conditions, allowing for controlled deprotection in multi-step synthesis .

Comparaison Avec Des Composés Similaires

Trimethylsilylamine: Similar in structure but less stable due to the smaller size of the trimethylsilyl group.

Triisopropylsilylamine: More sterically hindered, making it less reactive in certain reactions.

tert-Butyldiphenylsilylamine: More stable but less commonly used due to the bulkiness of the diphenyl groups.

Uniqueness: tert-Butyldimethylsilylamine is unique due to its balance of stability and reactivity. The tert-butyl group provides steric protection, while the dimethylsilyl group offers sufficient reactivity for various chemical transformations. This makes it a versatile reagent in organic synthesis .

Activité Biologique

Tert-butyldimethylsilylamine (TBDMS-NH₂) is a notable compound in organic synthesis, primarily recognized for its role as a protective group in various chemical reactions. This article explores the biological activity of TBDMS-NH₂, focusing on its applications, mechanisms of action, and relevant research findings.

TBDMS-NH₂ is characterized by its silyl group, which enhances stability and solubility in organic solvents. The molecular formula is with a molecular weight of 145.29 g/mol. Its structure allows for selective reactions with hydroxyl groups, making it valuable in synthetic chemistry.

Biological Applications

- Protection of Functional Groups : TBDMS-NH₂ is widely used to protect hydroxyl functionalities in alcohols, phenols, and carboxylic acids during synthetic transformations. This protection is crucial for preventing unwanted reactions during multi-step synthesis processes.

- Green Chemistry : The use of TBDMS-NH₂ aligns with green chemistry principles, as it can facilitate reactions under solvent-free conditions, reducing environmental impact .

The mechanism by which TBDMS-NH₂ acts involves the formation of stable silyl ethers through nucleophilic attack on electrophilic centers. This reaction typically occurs under mild conditions, allowing for high selectivity and yield.

Study 1: Synthesis and Characterization

A study highlighted the synthesis of TBDMS chitosan, demonstrating its solubility in a 50:50 ethyl acetate-toluene solution. The degree of substitution (DS) was determined using NMR spectroscopy, showing effective incorporation of the TBDMS group into the chitosan backbone .

| Polymer Type | Solvent Used | Degree of Substitution (DS) |

|---|---|---|

| TBDMS Chitosan | Ethyl Acetate/Toluene | ~2.3 |

Study 2: Protective Group Efficacy

In another investigation, TBDMS-NH₂ was evaluated for its efficacy as a protective group in the synthesis of various compounds. The results indicated that it selectively protected hydroxyl groups without affecting other functional groups, which is critical in complex molecule synthesis .

Study 3: Reaction Conditions

Research demonstrated that TBDMS-NH₂ could be employed under solvent-free conditions to protect benzyl alcohols and phenols effectively. This method not only simplified the reaction setup but also enhanced yields and reduced waste .

Toxicity and Safety Considerations

While TBDMS-NH₂ is generally considered safe for laboratory use, it is essential to handle it with care due to potential irritants associated with silyl compounds. Standard safety protocols should be followed to minimize exposure.

Propriétés

IUPAC Name |

2-[amino(dimethyl)silyl]-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi/c1-6(2,3)8(4,5)7/h7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTVUFLXTAXDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497772 | |

| Record name | 1-tert-Butyl-1,1-dimethylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41879-37-2 | |

| Record name | 1-tert-Butyl-1,1-dimethylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.